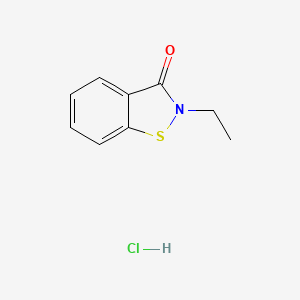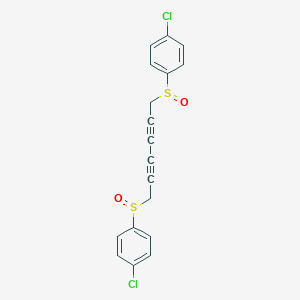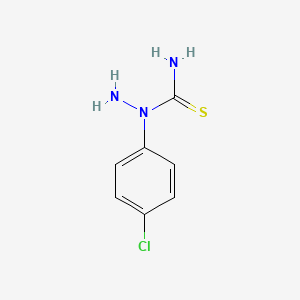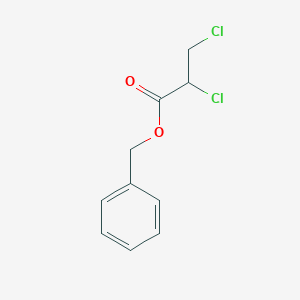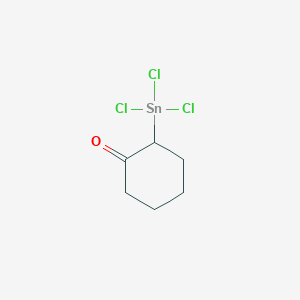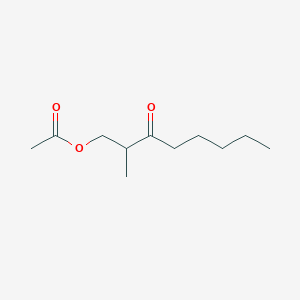![molecular formula C7H8I2 B14388128 7,7-Diiodobicyclo[2.2.1]hept-2-ene CAS No. 89970-03-6](/img/structure/B14388128.png)
7,7-Diiodobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diiodobicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C7H8I2. It is a derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, where two iodine atoms are attached to the 7th carbon position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diiodobicyclo[2.2.1]hept-2-ene typically involves the iodination of norbornene. One common method is the reaction of norbornene with iodine in the presence of a catalyst or under specific conditions that facilitate the addition of iodine atoms to the 7th carbon position. The reaction can be carried out in solvents like chloroform or carbon tetrachloride, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Diiodobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) can be employed.
Major Products Formed
Substitution: Formation of compounds like 7,7-dichlorobicyclo[2.2.1]hept-2-ene.
Reduction: Formation of 7,7-dihydroxybicyclo[2.2.1]heptane.
Oxidation: Formation of 7,7-diiodo-2,3-epoxybicyclo[2.2.1]heptane.
Aplicaciones Científicas De Investigación
7,7-Diiodobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: Potential use in the development of biologically active molecules due to its unique structure.
Medicine: Investigated for its potential in drug development, especially in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7-Diiodobicyclo[2.2.1]hept-2-ene involves its reactivity due to the presence of iodine atoms. The iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of new carbon-iodine bonds or the generation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): The parent compound without iodine atoms.
7,7-Dichlorobicyclo[2.2.1]hept-2-ene: A similar compound with chlorine atoms instead of iodine.
7,7-Dibromobicyclo[2.2.1]hept-2-ene: A similar compound with bromine atoms instead of iodine.
Uniqueness
7,7-Diiodobicyclo[2.2.1]hept-2-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine or bromine atoms. This gives the compound distinct reactivity and properties, making it valuable in specific chemical transformations and applications.
Propiedades
Número CAS |
89970-03-6 |
|---|---|
Fórmula molecular |
C7H8I2 |
Peso molecular |
345.95 g/mol |
Nombre IUPAC |
7,7-diiodobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H8I2/c8-7(9)5-1-2-6(7)4-3-5/h1-2,5-6H,3-4H2 |
Clave InChI |
NUFWUSSRIMUSFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C2(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
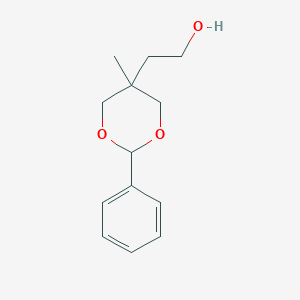

![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
